(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
Overview
Description
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is an organic compound that features a thiophene ring, a sulfonyl fluoride group, and an ethene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Ethene Linkage: The ethene linkage is introduced by coupling reactions, such as the Heck reaction or Wittig reaction, which form the carbon-carbon double bond.
Sulfonyl Fluoride Group Addition: The sulfonyl fluoride group is introduced through sulfonylation reactions, often using reagents like sulfur tetrafluoride or sulfonyl chlorides followed by fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethene linkage can be reduced to form the corresponding alkane.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where the fluoride is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkanes.
Substitution: Sulfonamides, sulfonate esters, and sulfonothioates.
Scientific Research Applications
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential as an inhibitor of serine proteases, which are enzymes involved in various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This reactivity makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonyl fluoride: Lacks the ethene linkage but shares the thiophene and sulfonyl fluoride groups.
(E)-2-(furan-2-yl)ethene-1-sulfonyl fluoride: Similar structure but with a furan ring instead of a thiophene ring.
(E)-2-(pyridin-2-yl)ethene-1-sulfonyl fluoride: Contains a pyridine ring instead of a thiophene ring
Uniqueness
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is unique due to the combination of its thiophene ring, ethene linkage, and sulfonyl fluoride group. This combination imparts specific reactivity and properties that are valuable in various applications, distinguishing it from other similar compounds .
Biological Activity
(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is a compound of increasing interest in chemical biology due to its unique structural features and biological reactivity. This article explores its biological activity, mechanisms of action, and potential applications, drawing on diverse research findings and case studies.
Structural Characteristics
The compound features a thiophene ring, which is known for its electron-rich properties and ability to interact with various biological targets. The sulfonyl fluoride functional group enhances the compound's electrophilic character, making it a potent reactive probe in biological systems.
Mechanisms of Biological Activity
Sulfonyl fluorides, including this compound, are recognized for their ability to form covalent bonds with nucleophilic residues in proteins, particularly reactive serines, cysteines, and lysines. This property enables them to act as selective enzyme inhibitors and probes for studying protein interactions.
Key Mechanisms:
- Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic amino acids in proteins, leading to irreversible inhibition of target enzymes.
- Target Selectivity : The reactivity can be modulated by the microenvironment of the binding site, allowing for site-specific targeting in complex biological systems .
1. Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Its ability to selectively modify enzyme active sites makes it valuable in pharmacological research.
2. Chemical Probes
The compound serves as a chemical probe for studying protein dynamics and interactions in live cells. Its electrophilic nature allows researchers to map out binding sites and elucidate mechanisms of action for various proteins .
Case Study 1: Inhibition of Proteases
Research indicates that sulfonyl fluorides are effective protease inhibitors. In one study, this compound demonstrated significant inhibition of specific serine proteases, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated .
Case Study 2: Target Identification
A study utilized this compound to identify novel protein targets involved in cancer progression. The compound's ability to covalently label proteins allowed researchers to map signaling pathways critical for tumor growth .
Comparative Analysis
Property | This compound | Other Sulfonyl Fluorides |
---|---|---|
Electrophilicity | High | Varies |
Selectivity | High for specific enzymes | Moderate to High |
Biological Stability | Moderate | Generally high |
Applications | Enzyme inhibition, chemical probing | Broad range |
Research Findings
Recent studies have highlighted the versatility of thiophene-based compounds in medicinal chemistry. A review noted that thiophene derivatives exhibit various biological activities including anti-inflammatory and anticancer effects. This positions this compound as a promising candidate for further development in therapeutic applications .
Properties
IUPAC Name |
(E)-2-thiophen-2-ylethenesulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAAYSCPDYWORX-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CS(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2093304-41-5 | |
Record name | (1E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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